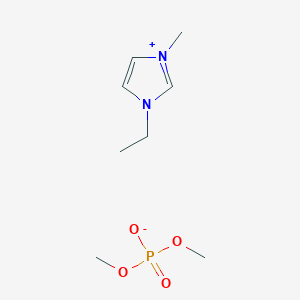![molecular formula C12H14ClFN2O2 B6361084 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl CAS No. 1134819-90-1](/img/structure/B6361084.png)
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl, also known as 6-F-PBO, is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research areas. 6-F-PBO is a derivative of the benzoxazole scaffold and is composed of a piperidine moiety, a fluoro group, and a benzoxazole moiety. 6-F-PBO is a highly potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK). 6-F-PBO has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl has been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. This compound has been shown to reduce the aggregation of amyloid-β peptides in vitro and to reduce the formation of amyloid plaques in animal models.
Wirkmechanismus
Target of Action
The primary target of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein that plays a crucial role in cell cycle regulation and is often implicated in cancer .
Mode of Action
The compound interacts with CDK8 by binding to it with a high affinity . This interaction inhibits the activity of CDK8, leading to changes in the cell cycle and potentially slowing down or stopping the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway. By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell division and the death of cancer cells .
Result of Action
The compound has shown moderate anti-proliferative potency against cancer cell lines MCF-7 and HCT-116 . Moreover, it has exhibited moderate anti-TB activity with a MIC value of 25 µM . Additionally, it has demonstrated antioxidant effects .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl in lab experiments is its high potency and selectivity for the enzyme JNK. This compound has been shown to be a highly potent and selective inhibitor of JNK, which makes it an ideal tool for studying the role of JNK in various biological processes. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The potential applications of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl are still being explored. Some of the potential future directions for this compound research include:
1. Investigating the potential of this compound as an anti-cancer agent.
2. Exploring the potential of this compound as an anti-inflammatory agent.
3. Investigating the potential of this compound as a neuroprotective agent.
4. Examining the potential of this compound as an inhibitor of other enzymes.
5. Investigating the potential of this compound as a therapeutic agent for other diseases.
6. Developing new synthesis methods for this compound.
7. Developing new formulations of this compound for improved solubility and bioavailability.
8. Investigating the potential of this compound as an imaging agent.
9. Investigating the potential of this compound as an enzyme-targeted drug delivery system.
10. Exploring the potential of this compound as a biomarker for disease diagnosis.
Synthesemethoden
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl can be synthesized using a variety of methods. The most commonly used synthesis methods for this compound include the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille reaction. In the Suzuki coupling reaction, this compound is synthesized by coupling a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by aminating a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Stille reaction, this compound is synthesized by coupling a piperidine moiety with a fluoro group in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBVHIRPGZOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)





![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)



![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)


